Lipophilicity (LogP) Differentiation of 2-(4-(Trifluoromethoxy)phenyl)ethanol Compared to Non-Fluorinated and –CF₃ Phenethyl Alcohol Analogs
2-(4-(Trifluoromethoxy)phenyl)ethanol exhibits a measured/calculated logP of 2.47 [1], representing an approximately 1.0–1.1 logP unit increase relative to non-fluorinated 2-phenylethanol (logP ≈ 1.36), and an approximate 0.3–0.5 logP unit increase relative to the –CF₃ analog 2-(4-(trifluoromethyl)phenyl)ethanol (calculated logP ≈ 2.10) [2]. This enhanced lipophilicity is attributed to the high hydrophobic substituent parameter of the –OCF₃ group (Hansch π ≈ +1.04) compared to –CF₃ (π ≈ +0.88) [3].
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | logP = 2.47 (measured) and Consensus logP = 2.43 |
| Comparator Or Baseline | 2-Phenylethanol (logP ≈ 1.36); 2-(4-(Trifluoromethyl)phenyl)ethanol (logP ≈ 2.10, estimated) |
| Quantified Difference | ΔlogP ≈ +1.1 vs non-fluorinated; ΔlogP ≈ +0.3–0.5 vs –CF₃ analog |
| Conditions | LogP values from PMC10179875 Table 1, Alfa Chemistry computational predictions, and literature Hansch π parameters |
Why This Matters
This quantifiable lipophilicity increase directly predicts enhanced membrane permeability and blood–brain barrier penetration for drug candidates incorporating this scaffold.
- [1] PMC10179875, Molecules 2023, 28(9), 3926; Table 1. LogP = 2.47. View Source
- [2] PubChem. 2-Phenylethanol (CID 6054). XLogP3 = 1.36. View Source
- [3] Molecules 2025, 30(14), 3009. Hansch π values: –OCF₃ > –CF₃. View Source
